2-(2,4,6-Trifluorophenyl)acetaldehyde
CAS No.: 111991-19-6
Cat. No.: VC20869969
Molecular Formula: C8H5F3O
Molecular Weight: 174.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111991-19-6 |
|---|---|
| Molecular Formula | C8H5F3O |
| Molecular Weight | 174.12 g/mol |
| IUPAC Name | 2-(2,4,6-trifluorophenyl)acetaldehyde |
| Standard InChI | InChI=1S/C8H5F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h2-4H,1H2 |
| Standard InChI Key | FHVNVODIGXAGOT-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)CC=O)F)F |
| Canonical SMILES | C1=C(C=C(C(=C1F)CC=O)F)F |
Introduction
Chemical Identity and Structure
2-(2,4,6-Trifluorophenyl)acetaldehyde is an organofluorine compound characterized by a benzene ring with fluorine atoms at positions 2, 4, and 6, connected to an acetaldehyde functional group. The compound has a molecular formula of C8H5F3O and a molecular weight of 174.12 g/mol . The presence of three fluorine atoms on the aromatic ring significantly influences the compound's electronic properties, reactivity, and potential applications in organic synthesis.
The compound is identified by CAS registry number 111991-19-6 and can be represented by several structural identifiers . Its chemical structure features a benzene ring with fluorine atoms at the ortho, para, and ortho positions (2,4,6), with an acetaldehyde group (-CH2CHO) attached directly to the ring. This specific arrangement of fluorine atoms around the aromatic ring creates a unique electronic environment that distinguishes it from other fluorinated phenylacetaldehydes.
Structural Identifiers
The chemical structure of 2-(2,4,6-Trifluorophenyl)acetaldehyde can be represented through various chemical notation systems:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-(2,4,6-trifluorophenyl)acetaldehyde |
| Molecular Formula | C8H5F3O |
| SMILES Notation | C1=C(C=C(C(=C1F)CC=O)F)F |
| InChI | InChI=1S/C8H5F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h2-4H,1H2 |
| InChIKey | FHVNVODIGXAGOT-UHFFFAOYSA-N |
These structural identifiers provide unambiguous ways to represent and identify the compound in chemical databases and literature .
Physical and Chemical Properties
The physical and chemical properties of 2-(2,4,6-Trifluorophenyl)acetaldehyde are influenced by the presence of both the fluorinated aromatic ring and the reactive aldehyde functional group. While comprehensive experimental data specific to this compound is limited in the available literature, its properties can be inferred from similar fluorinated aromatic compounds and general principles of organofluorine chemistry.
Physical Properties
The available data suggests the following physical properties for 2-(2,4,6-Trifluorophenyl)acetaldehyde:
The compound likely shares characteristics with similar fluorinated aromatic compounds, including limited water solubility and good solubility in organic solvents such as methanol, ethanol, acetone, and halogenated solvents.
Chemical Properties
The chemical properties of 2-(2,4,6-Trifluorophenyl)acetaldehyde are determined by two key structural features:
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The electron-withdrawing effect of the three fluorine atoms on the aromatic ring, which decreases electron density and influences reactivity
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The reactive aldehyde group, which can participate in various chemical transformations
These properties suggest that the compound would engage in typical aldehyde reactions, potentially modified by the electronic effects of the fluorinated ring. Key reactions would likely include:
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Reduction to the corresponding alcohol
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Oxidation to carboxylic acid
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Nucleophilic addition reactions
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Condensation reactions
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Acetal/ketal formation
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Aldol reactions
The compound may demonstrate enhanced electrophilicity at the aldehyde carbon due to the electron-withdrawing effect of the fluorinated ring .
Related Fluorinated Compounds
The properties and applications of 2-(2,4,6-Trifluorophenyl)acetaldehyde can be better understood through comparison with structurally related compounds.
Isomeric Variants
2-(2,4,5-Trifluorophenyl)acetaldehyde, an isomeric variant with fluorine atoms at positions 2, 4, and 5 of the phenyl ring, has been more extensively documented . This compound shares similar physical properties but may exhibit different electronic effects and reactivity patterns due to the altered position of one fluorine atom. The 2,4,5-trifluoro isomer has CAS number 111991-20-9 and has been utilized in various synthetic applications .
Functional Derivatives
Several functionally related compounds offer insights into potential modifications and applications:
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2-(2,4,6-Trifluoroanilino)acetaldehyde: This nitrogen-containing derivative (CAS 168941947) represents a structural modification that could exhibit different reactivity and biological properties .
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2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde: This related compound features trifluoromethyl groups rather than fluorine atoms directly on the ring, potentially demonstrating how different fluorination patterns affect properties and applications.
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2,4,6-Trifluorophenylacetic acid: The corresponding carboxylic acid represents a potential synthetic precursor or metabolic product of the title compound .
Comparative Properties
The table below compares key properties of 2-(2,4,6-Trifluorophenyl)acetaldehyde with related compounds:
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| 2-(2,4,6-Trifluorophenyl)acetaldehyde | C8H5F3O | 174.12 | 111991-19-6 | Standard reference compound |
| 2-(2,4,5-Trifluorophenyl)acetaldehyde | C8H5F3O | 174.12 | 111991-20-9 | Fluorine at positions 2,4,5 |
| 2-(2,4,6-Trifluoroanilino)acetaldehyde | C8H6F3NO | 189.13 | 168941947 | Contains amino linkage |
| 2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde | C10H6F6O | 256.14 | Not specified | Contains CF3 groups |
This comparison illustrates how subtle structural changes can influence the properties and potential applications of these fluorinated compounds .
Chemical Transformations and Reactions
The reactivity of 2-(2,4,6-Trifluorophenyl)acetaldehyde is primarily determined by the aldehyde functional group, with the electronic influence of the trifluorophenyl moiety modifying its reactivity compared to non-fluorinated analogs.
Acetalization Reactions
Aldehydes readily undergo acetalization reactions, and 2-(2,4,6-Trifluorophenyl)acetaldehyde would likely participate in such transformations. A simple and versatile method for the formation of acetals involves treating aldehydes with alcohols in the presence of catalytic amounts of acid . For this compound, reaction with methanol under acidic conditions would yield the corresponding dimethyl acetal:
2-(2,4,6-Trifluorophenyl)acetaldehyde + 2CH3OH → 2-(2,4,6-Trifluorophenyl)acetaldehyde dimethyl acetal + H2O
This reaction could be catalyzed by hydrochloric acid (0.1 mol%) at ambient temperature, similar to procedures described for other aldehydes .
Reduction Reactions
The aldehyde group can undergo reduction to yield the corresponding primary alcohol. This transformation could be accomplished through:
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Chemical reduction: Using reducing agents such as sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
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Enzymatic reduction: Phenylacetaldehyde reductase (PAR) has been demonstrated to catalyze the reduction of various aryl aldehydes to the corresponding alcohols, potentially with high stereoselectivity. This approach could be valuable for producing chiral alcohols from 2-(2,4,6-Trifluorophenyl)acetaldehyde .
Condensation Reactions
The carbonyl group in 2-(2,4,6-Trifluorophenyl)acetaldehyde can participate in various condensation reactions:
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Aldol condensation: Reaction with ketones under basic conditions (e.g., Ca(OH)2 as catalyst) could yield α,β-unsaturated ketones .
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Claisen-Schmidt condensation: Condensation with methyl ketones could produce chalcone derivatives .
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Wittig and related reactions: Reaction with phosphonium ylides could produce alkenes with defined stereochemistry.
The electron-withdrawing nature of the trifluorophenyl group would likely enhance the electrophilicity of the carbonyl carbon, potentially accelerating these condensation reactions compared to non-fluorinated analogs.
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